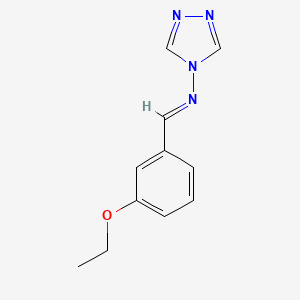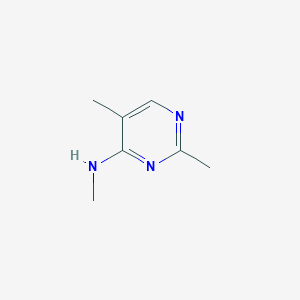
N,2,5-Trimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,5-Trimethylpyrimidin-4-amine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three methyl groups attached to the nitrogen at position 2 and the carbon atoms at positions 2 and 5 of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidative Annulation: This method involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide as a methine equivalent, promoted by potassium persulfate, to form 4-arylpyrimidines.
Three-Component Coupling Reaction: Zinc chloride catalyzes the coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidine derivatives.
Industrial Production Methods: Industrial production methods for N,2,5-Trimethylpyrimidin-4-amine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,2,5-Trimethylpyrimidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N,2,5-Trimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N,2,5-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparación Con Compuestos Similares
- 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine
Comparison: N,2,5-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
N,2,5-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-6(2)10-7(5)8-3/h4H,1-3H3,(H,8,9,10) |
Clave InChI |
XBQHHKVUQMLHJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
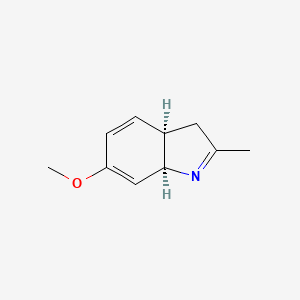
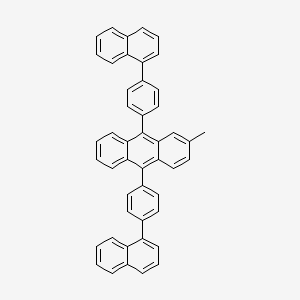
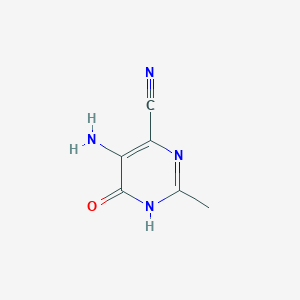

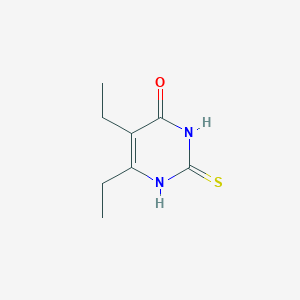
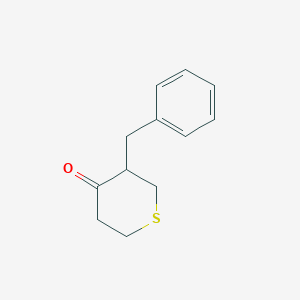

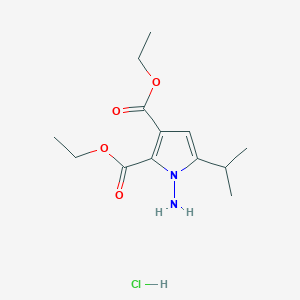

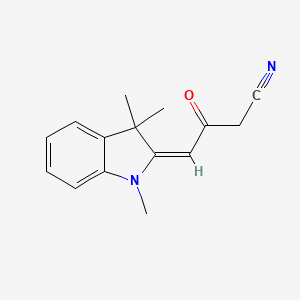
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
